Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that combines the structural features of indole and thiazole rings. These heterocyclic systems are known for their significant biological activities and are often found in various pharmacologically active molecules . The presence of a fluorine atom and an ester group further enhances the compound’s potential for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 5-fluoroindole with a thiazole derivative under basic conditions, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted indole and thiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole and thiazole rings allow the compound to bind to specific receptors and enzymes, modulating their activity . The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole derivatives: Known for their antiviral and anticancer activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is unique due to the combination of indole and thiazole rings, which provides a synergistic effect in its biological activities. The presence of the ethyl ester group further enhances its chemical reactivity and potential for modification .
Biological Activity
Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C12H10F N3O2S
- Molecular Weight : 273.29 g/mol
- CAS Number : [specific CAS number if available]
The compound features a fluorinated indole structure linked to a thiazole moiety, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown efficacy in inhibiting several critical protein kinases, including:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase, leading to programmed cell death .
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance:
Research Findings and Case Studies
Numerous studies have evaluated the biological activity of this compound and similar derivatives. Below are notable findings:
Case Study: Cytotoxicity Against MCF-7 Cells
In a specific study focusing on MCF-7 breast cancer cells, derivatives of the compound demonstrated significant cytotoxicity with IC50 values as low as 6.10 µM. The mechanism was primarily through the inhibition of cell cycle progression and induction of apoptosis, highlighting the therapeutic potential of thiazole-indole hybrids in oncology .
Structural Activity Relationship (SAR)
The presence of the thiazole ring is crucial for enhancing the anticancer activity of indole-based compounds. Modifications at specific positions on the indole and thiazole rings can significantly influence potency and selectivity against cancer cells. For instance:
Properties
CAS No. |
921040-15-5 |
---|---|
Molecular Formula |
C15H13FN2O2S |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(1,3-thiazol-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C15H13FN2O2S/c1-2-20-15(19)13-8-10-7-11(16)3-4-12(10)18(13)9-14-17-5-6-21-14/h3-8H,2,9H2,1H3 |
InChI Key |
UINFXZLHOIUTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=NC=CS3)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.